C7-Amide Substitution Defines Distinct Chemotype
The target compound bears an unsubstituted N-benzyl carboxamide at C7, distinguishing it from the closest cataloged analog N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1144472-13-8), which carries an ortho-methoxy group on the benzyl amide . In the quinazolinone-7-carboxamide sEH inhibitor series, the presence and position of substituents on the benzyl moiety profoundly modulate potency: a 2-Cl benzyl variant (compound 34) showed an sEH IC₅₀ of 0.70 µM, whereas the 2-CF₃O benzyl analog (compound 43) achieved 0.40 µM, a 1.75-fold enhancement [1]. The electron-donating 2-methoxy group in the close analog is therefore predicted to alter both electronic properties and steric bulk at the amide terminus relative to the unsubstituted benzyl of the target compound, potentially affecting target binding and metabolic stability.
| Evidence Dimension | C7-amide substituent identity and predicted impact on sEH inhibition potency |
|---|---|
| Target Compound Data | N-Benzyl (unsubstituted) carboxamide; MW 385.42; logP 2.72 |
| Comparator Or Baseline | N-(2-Methoxybenzyl) analog: MW 415.4; ortho-OCH₃ on benzyl; IC₅₀ (MCF-7) 5.0 µM, (HeLa) 8.0 µM, (A549) 6.5 µM from vendor-reported antiproliferative data . Class comparator: 2-Cl-benzyl analog (34) sEH IC₅₀ = 0.70 µM; 2-CF₃O-benzyl analog (43) sEH IC₅₀ = 0.40 µM [1]. |
| Quantified Difference | Unsubstituted benzyl (target) vs. ortho-OCH₃-benzyl (analog): ΔMW = −30.0 g/mol; ΔlogP ≈ −0.3 to −0.5 (estimated); sEH SAR indicates substituent-dependent shifts of 0.30 to >10 µM within the chemotype [1]. Direct quantitative difference for sEH not yet reported for this specific pair. |
| Conditions | Structural comparison based on catalog data (ChemDiv, Chemsrc); sEH SAR from recombinant human sEH fluorescence assay using PHOME substrate [1]; antiproliferative data from vendor BenchChem product page for the N-(2-methoxybenzyl) analog . |
Why This Matters
The absence of the ortho-methoxy group on the benzyl amide confers distinct physicochemical properties (lower MW, altered lipophilicity) that influence both pharmacokinetic behavior and target engagement compared to the closest commercially available analog.
- [1] Al-Harbi, S. A. et al. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega 2022, 7(41), 36354–36365. DOI: 10.1021/acsomega.2c04039. View Source
